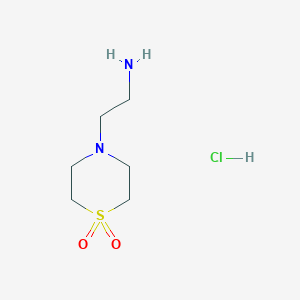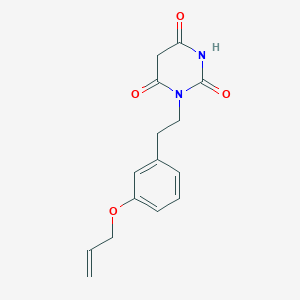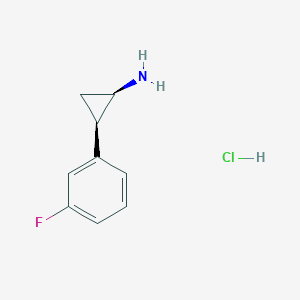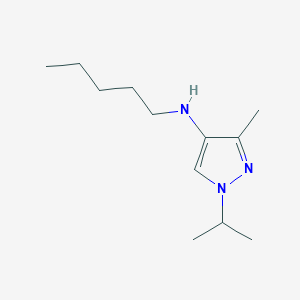![molecular formula C8H12F3N3 B11732844 ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina es un compuesto químico caracterizado por la presencia de un grupo trifluoroetil unido a un anillo de pirazol, que está conectado a una porción de etil amina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina generalmente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar haciendo reaccionar hidracina con una 1,3-dicetona en condiciones ácidas.
Introducción del grupo trifluoroetil: El grupo trifluoroetil se introduce mediante una reacción de sustitución nucleofílica utilizando un agente trifluoroetilante adecuado, como el yoduro de 2,2,2-trifluoroetil.
Adición de la porción de etil amina: El paso final implica la alquilación del anillo de pirazol con etil amina en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina puede implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. El uso de reactores automatizados y condiciones de reacción optimizadas puede optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de etil amina, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de pirazol, convirtiéndolo potencialmente en un derivado dihidropirazol.
Sustitución: El grupo trifluoroetil puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden emplear para reacciones de sustitución.
Productos Principales
Oxidación: Formación de óxidos y derivados hidroxilo.
Reducción: Formación de derivados dihidropirazol.
Sustitución: Formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina tiene varias aplicaciones de investigación científica:
Química Medicinal: Se explora su potencial como un farmacóforo en el diseño de fármacos, particularmente por su capacidad para interactuar con objetivos biológicos.
Ciencia de Materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de materiales avanzados con propiedades específicas.
Estudios Biológicos: Se utiliza en estudios para comprender su interacción con enzimas y receptores, proporcionando información sobre su actividad biológica.
Aplicaciones Industriales: Se investiga el compuesto por su posible uso en la síntesis de agroquímicos y otras sustancias químicas de interés industrial.
Mecanismo De Acción
El mecanismo de acción de etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El grupo trifluoroetil mejora la lipofilia del compuesto, facilitando su interacción con los bolsillos hidrofóbicos en las proteínas. El anillo de pirazol puede formar enlaces de hidrógeno e interacciones π-π, contribuyendo a la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2,2,2-Trifluoroetil amina: Comparte el grupo trifluoroetil pero carece del anillo de pirazol.
1-(2,2,2-Trifluoroetil)-1H-pirazol: Contiene el anillo de pirazol y el grupo trifluoroetil pero carece de la porción de etil amina.
Etil amina: Contiene la porción de etil amina pero carece del anillo de pirazol y del grupo trifluoroetil.
Singularidad
Etil({[1-(2,2,2-trifluoroetil)-1H-pirazol-4-il]metil})amina es única debido a la combinación del grupo trifluoroetil, el anillo de pirazol y la porción de etil amina. Esta combinación confiere propiedades fisicoquímicas distintas y potenciales actividades biológicas que no se observan en los compuestos similares que se enumeran arriba.
Propiedades
Fórmula molecular |
C8H12F3N3 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-2-12-3-7-4-13-14(5-7)6-8(9,10)11/h4-5,12H,2-3,6H2,1H3 |
Clave InChI |
UHDWEJDRQCDRJJ-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CN(N=C1)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![(1S,2S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propane-1,2-diol](/img/structure/B11732791.png)
![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)

![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732814.png)



![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
